Target Engagement: PHGDH Enzyme Inhibition Potency (IC50)
In a study focused on cancer metabolism, 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (referred to as compound b36) was identified as a noncompetitive inhibitor of human phosphoglycerate dehydrogenase (PHGDH). It demonstrated an inhibitory concentration (IC50) of 5.96 ± 0.61 μM [1]. This represents a distinct biological activity profile compared to the parent scaffold, 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), which is not known for PHGDH inhibition but rather for free-radical scavenging [2]. This data suggests a differentiated mechanism of action and potential application in targeting serine biosynthesis pathways in cancer cells.
| Evidence Dimension | Inhibition of human PHGDH enzyme |
|---|---|
| Target Compound Data | IC50 = 5.96 ± 0.61 μM |
| Comparator Or Baseline | 1-Phenyl-3-methyl-2-pyrazolin-5-one (Edaravone) - No reported activity against PHGDH. |
| Quantified Difference | Qualitative difference: target compound is a PHGDH inhibitor; comparator is a free-radical scavenger. |
| Conditions | In vitro enzymatic assay using human PHGDH. |
Why This Matters
This quantifiable target engagement provides a clear, albeit not head-to-head, differentiator for procurement in oncology research focused on metabolic targets, guiding selection away from non-chlorinated analogs.
- [1] Zhou, X.; Tan, Y.; Gou, K.; Tao, L.; Luo, Y.; Zuo, Z.; et al. Discovery of novel inhibitors of human phosphoglycerate dehydrogenase by activity-directed combinatorial chemical synthesis strategy. Bioorg. Chem. 2021, 115, 105159. View Source
- [2] Watanabe, T.; Yuki, S.; Egawa, M.; Nishi, H. Protective effects of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging and antioxidant actions. J. Pharmacol. Exp. Ther. 1994, 268, 1597-1604. View Source
